1,3-Dibromoisoquinolin-4-amine

Lipophilicity Drug design Physicochemical property

1,3-Dibromoisoquinolin-4-amine (CAS 887571-31-5) is a heterocyclic building block in the isoquinoline family, characterized by bromine atoms at positions 1 and 3 and a primary amine at position 4. This substitution pattern distinguishes it from other dibromoisoquinoline isomers and mono-brominated analogs, impacting its physicochemical properties and utility as a synthetic intermediate for medicinal chemistry and kinase inhibitor programs.

Molecular Formula C9H6Br2N2
Molecular Weight 301.96g/mol
Cat. No. B372525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromoisoquinolin-4-amine
Molecular FormulaC9H6Br2N2
Molecular Weight301.96g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N=C2Br)Br)N
InChIInChI=1S/C9H6Br2N2/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H,12H2
InChIKeyKKSLJXTVKLGZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromoisoquinolin-4-amine Procurement Guide: What Makes This Dibromo Isoquinoline Scaffold Unique


1,3-Dibromoisoquinolin-4-amine (CAS 887571-31-5) is a heterocyclic building block in the isoquinoline family, characterized by bromine atoms at positions 1 and 3 and a primary amine at position 4 . This substitution pattern distinguishes it from other dibromoisoquinoline isomers and mono-brominated analogs, impacting its physicochemical properties and utility as a synthetic intermediate for medicinal chemistry and kinase inhibitor programs [1].

Why Generic Isoquinoline Analogs Cannot Substitute for 1,3-Dibromoisoquinolin-4-amine in Research Procurement


Isoquinoline-based building blocks are not freely interchangeable for synthetic or pharmacological applications. The specific 1,3-dibromo-4-amino substitution pattern of this compound imparts a distinct lipophilicity profile (LogP ~3.34) compared to mono-bromo analogs such as 3-bromoisoquinolin-4-amine (LogP ~2.4) [1] and isomeric dibromo variants like 1,6-dibromoisoquinolin-3-amine (LogP ~3.92) . These differences directly impact membrane permeability, protein binding, and synthetic reactivity, meaning that substituting a structurally related compound can lead to divergent pharmacokinetic or synthetic outcomes [2].

Quantitative Differentiation Evidence for 1,3-Dibromoisoquinolin-4-amine vs. Closest Analogs


Lipophilicity (LogP) Differential Between 1,3-Dibromoisoquinolin-4-amine and Mono-Bromo Analog

1,3-Dibromoisoquinolin-4-amine exhibits a predicted LogP of 3.34 , substantially higher than the mono-brominated analog 3-bromoisoquinolin-4-amine (LogP 2.4) [1]. This 0.94 LogP unit increase translates to an approximately 9-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity that affects membrane permeability and protein binding potential.

Lipophilicity Drug design Physicochemical property

Lipophilicity Differentiation from Isomeric Dibromo Isoquinoline Amines

Among dibromoisoquinoline amine isomers, 1,3-Dibromoisoquinolin-4-amine (LogP 3.34) is considerably less lipophilic than 1,6-dibromoisoquinolin-3-amine (LogP 3.92) , a difference of 0.58 LogP units (approximately 4-fold lower partition coefficient). This moderate lipophilicity may offer a better balance between solubility and membrane permeability for oral bioavailability optimization.

Isomer comparison Lipophilicity Lead optimization

Hydrogen-Bond Donor Advantage Over Non-Amine Analog 1,3-Dibromoisoquinoline

1,3-Dibromoisoquinolin-4-amine contains one hydrogen-bond donor (NH2), while the corresponding non-amine analog 1,3-dibromoisoquinoline has zero H-bond donors . This single donor group enables specific target interactions (e.g., hinge-binding region of kinases) and provides a reactive handle for further derivatization (amide coupling, urea formation, reductive amination), which is absent in the non-amine analog [1].

Hydrogen bonding Target engagement Synthetic versatility

Optimal Procurement and Application Scenarios for 1,3-Dibromoisoquinolin-4-amine


Kinase Inhibitor Lead Generation Programs Targeting DYRK1A or CLK Kinases

Patent literature identifies 1,3-Dibromoisoquinolin-4-amine as a candidate scaffold for DYRK1A inhibition [1]. Its specific 1,3-dibromo-4-amino substitution pattern offers a balance of lipophilicity (LogP 3.34 ) and hydrogen-bonding capacity suitable for ATP-binding site engagement. Research groups pursuing DYRK1A or CLK kinase inhibitors should prioritize this compound over mono-bromo or non-amino analogs to leverage its inherent physicochemical profile [1].

Suzuki-Miyaura Cross-Coupling Library Synthesis

The dual bromine substituents at positions 1 and 3 serve as reactive handles for sequential palladium-catalyzed cross-coupling reactions, enabling divergent library synthesis of 1,3-diarylisoquinolin-4-amines [2]. The presence of the C4 amine allows additional diversification through amidation or urea formation. This orthogonal reactivity—two bromine sites plus one amine—distinguishes it from mono-bromo or non-amino analogs and is critical for building diverse compound collections.

Structure-Activity Relationship (SAR) Exploration of Isoquinoline-Based CNS Agents

With a LogP of 3.34 , 1,3-Dibromoisoquinolin-4-amine falls within the optimal lipophilicity range for blood-brain barrier penetration. Comparative data shows it is less lipophilic than 1,6-dibromoisoquinolin-3-amine (LogP 3.92 ) but more lipophilic than mono-bromo analog 3-bromoisoquinolin-4-amine (LogP 2.4 [3]). CNS drug discovery teams targeting isoquinoline-based GPCR or kinase modulators should select this isomer for its balanced physicochemical properties.

Synthetic Intermediate for Lanthanide Ligand and Coordination Chemistry

Highly substituted isoquinolines bearing reactive groups at both C1 and C3 positions are established intermediates for lanthanide complexation ligands [4]. 1,3-Dibromoisoquinolin-4-amine provides two bromine atoms for functionalization at these critical positions, along with an amine at C4 that can serve as a tethering point for further chelator construction, making it a versatile precursor for this specialized application.

Quote Request

Request a Quote for 1,3-Dibromoisoquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.